Oxazole, 2-ethyl-
Overview
Description
Synthesis Analysis
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From Propionic Acid and Derivatives
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One-Pot Reactions
Chemical Reactions Analysis
2-Ethyl-2-oxazoline serves as a monomer for cationic ring-opening polymerization to form poly(2-alkyloxazoline)s . These polymers are being investigated for their water solubility and biocompatibility, making them promising materials for biomedical applications .
Scientific Research Applications
Synthesis and Chemical Applications
Versatile Intermediate for Synthesis : Ethyl 2-chlorooxazole-4-carboxylate, a derivative of oxazole, is used for synthesizing various substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. These synthesized oxazoles have applications in organic chemistry and drug development (Hodgetts & Kershaw, 2002).
Coordination Chemistry in Organic Syntheses : Oxazolines, related to oxazoles, serve as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in coordination chemistry and synthetic applications (Gómez, Muller, & Rocamora, 1999).
Palladium-Catalyzed Alkylation : Direct and regioselective alkylation of ethyl oxazole-4-carboxylate with various halides has been accomplished using palladium catalysis, indicating its significance in creating chemically diverse structures (Verrier, Hoarau, & Marsais, 2009).
Biological and Medicinal Applications
Biological Activities : Oxazole is a central structural motif in various pharmaceuticals, with a wide spectrum of biological activities. Its derivatives have been explored for therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).
Anticancer Research : Oxazoles, due to their structural and chemical diversity, are targets for anticancer research. They can interact with various enzymes and receptors, making them valuable in drug discovery (Chiacchio et al., 2020).
Transition-Metal-Free Synthesis in Drug Discovery : The synthesis of oxazole heterocycles through metal-free reactions is crucial in drug discovery due to the potential toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).
Miscellaneous Applications
Catalytic One-Pot Synthesis : Oxazol-2(3H)-ones, derivatives of oxazole, have applications in the synthesis of various compounds, including antimicrobial agents and natural products (Boersch et al., 2016).
Corrosion Inhibition : Novel oxazole derivatives like 4,5-diethyl 1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC) have shown potential as anti-corrosion agents for mild steel in acidic environments (Rahmani et al., 2019).
Cationic Ring-Opening Polymerization : Oxazole derivatives have been used in the polymerization process, indicating their utility in material science (Simionescu, Onofrei, & Grigoras, 1987).
properties
IUPAC Name |
2-ethyl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCDHPJUXCCMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloxazole |
Citations
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